molecular formula C10H15NO3 B8466395 3-Nitroadamantan-1-ol

3-Nitroadamantan-1-ol

Cat. No. B8466395
M. Wt: 197.23 g/mol
InChI Key: NOMFDAFFPMKYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235851B1

Procedure details

An autocrave was charged with 10 ml of methanol were added 10 mmol of the 1-nitro-3-adamantanol obtained by the method of Preparation Example 4, 5% Pd-C (10 mol % as Pd, relative to a substrate) and 1 ml of hydrochloric acid, and the mixture was stirred in a hydrogen atmosphere at a temperature of 80° C. for 2 hours. And, as a result, the 1-nitro-3-adamantanol was converted into a 1-amino-3-adamantanol (yield:95%) with a conversion of 99%.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[H][H].[N+:4]([C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][C:9]([OH:17])([CH2:10]3)[CH2:8]1)[CH2:14]2)([O-])=O>>[NH2:4][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][C:9]([OH:17])([CH2:10]3)[CH2:8]1)[CH2:14]2

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C12CC3(CC(CC(C1)C3)C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.